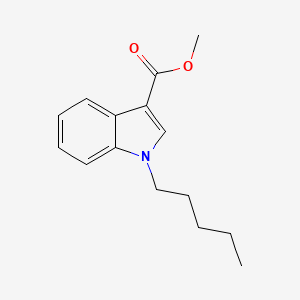
Methyl 1-pentyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-pentil-1H-indol-3-carboxilato de metilo es un compuesto sintético que pertenece a la familia de los indoles. Los indoles son compuestos heterocíclicos importantes que se encuentran en muchos productos naturales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 1-pentil-1H-indol-3-carboxilato de metilo implica su interacción con los receptores cannabinoides (CB1 y CB2) en el cuerpo. Estos receptores forman parte del sistema endocannabinoide, que desempeña un papel en la regulación de diversos procesos fisiológicos como el dolor, el estado de ánimo y el apetito. El compuesto imita la acción de los cannabinoides naturales, uniéndose a estos receptores y modulando su actividad .
Análisis Bioquímico
Biochemical Properties
As a synthetic cannabinoid, it may interact with cannabinoid receptors in the body .
Cellular Effects
As a synthetic cannabinoid, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-pentil-1H-indol-3-carboxilato de metilo generalmente implica la esterificación del ácido 1-pentil-1H-indol-3-carboxílico. Un método común incluye la reacción del ácido 1-pentil-1H-indol-3-carboxílico con metanol en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, bajo condiciones de reflujo. La reacción procede de la siguiente manera:
ácido 1-pentil-1H-indol-3-carboxílico+metanolH2SO4{_svg_1}1-pentil-1H-indol-3-carboxilato de metilo+H2O
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-pentil-1H-indol-3-carboxilato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El anillo indólico puede participar en reacciones de sustitución electrófila, como la halogenación o la nitración.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: La halogenación se puede lograr utilizando halógenos (Cl₂, Br₂) en presencia de un catalizador ácido de Lewis.
Principales productos
Oxidación: ácido 1-pentil-1H-indol-3-carboxílico.
Reducción: 1-pentil-1H-indol-3-metanol.
Sustitución: Derivados indólicos halogenados, como el 5-bromo-1-pentil-1H-indol-3-carboxilato.
Aplicaciones en investigación científica
El 1-pentil-1H-indol-3-carboxilato de metilo se ha explorado en diversas aplicaciones de investigación científica:
Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de cannabinoides sintéticos.
Biología: Se ha estudiado por sus interacciones con los receptores biológicos, en particular los receptores cannabinoides.
Medicina: Se ha investigado para posibles aplicaciones terapéuticas, incluida la gestión del dolor y los efectos antiinflamatorios.
Industria: Se utiliza en el desarrollo de nuevas rutas sintéticas y en el estudio de compuestos basados en indoles.
Aplicaciones Científicas De Investigación
Methyl-1-pentyl-1H-indole-3-carboxylate has been explored in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with biological receptors, particularly cannabinoid receptors.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic routes and the study of indole-based compounds.
Comparación Con Compuestos Similares
Compuestos similares
PB-22: Un cannabinoide sintético con un grupo quinolinilo en lugar del grupo indólico.
5-fluoro PB-22: Un análogo fluorado del PB-22.
ADBICA: Otro cannabinoide sintético con un marco estructural diferente.
Singularidad
El 1-pentil-1H-indol-3-carboxilato de metilo es único debido a su estructura indólica específica, que lo diferencia de otros cannabinoides sintéticos como el PB-22 y el ADBICA. Esta diferencia estructural puede influir en su afinidad de unión y actividad en los receptores cannabinoides, lo que lleva a perfiles farmacológicos distintos .
Propiedades
IUPAC Name |
methyl 1-pentylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUKWLGFFSMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017335 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-20-4 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?
A1: The research paper [] demonstrates that this compound, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Butanone, 4-bicyclo[1.1.1]pent-2-yl- (9CI)](/img/new.no-structure.jpg)
![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)
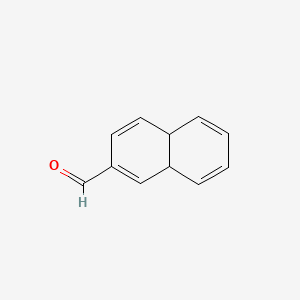
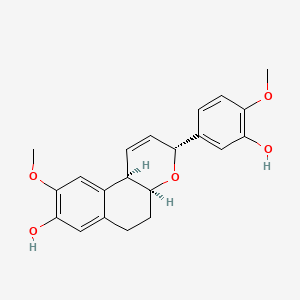
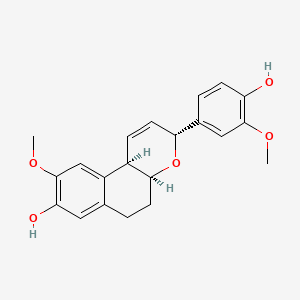

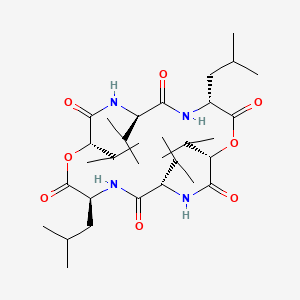
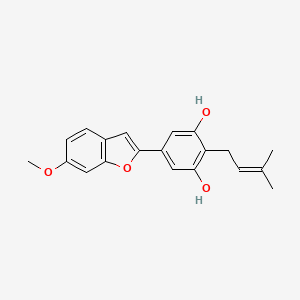
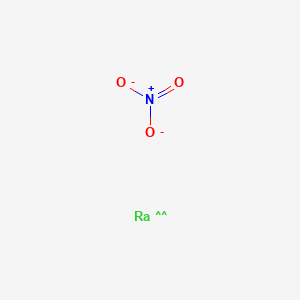
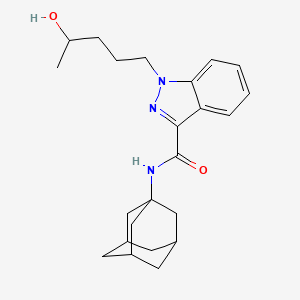
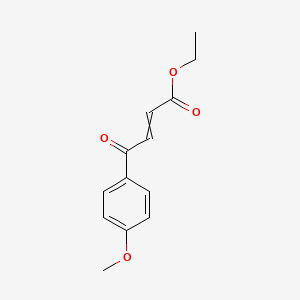
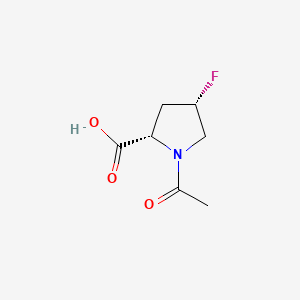
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
